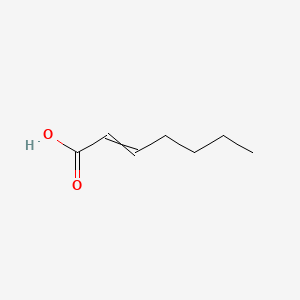

Heptenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067090 | |

| Record name | Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-28-5, 25377-46-2 | |

| Record name | 2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Natural Sources of Heptenoic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid (C7H12O2) encompasses a group of unsaturated fatty acid isomers with a seven-carbon chain and one double bond. While its saturated counterpart, heptanoic acid, is a well-documented constituent of various natural products, the specific isomers of this compound are less commonly reported in high concentrations. However, their presence as minor components in essential oils, fruits, and fermentation products suggests a role in the chemical ecology and sensory profiles of these natural sources. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound isomers, detailed experimental protocols for their analysis, and an exploration of their biosynthetic pathways.

Natural Occurrence of this compound Isomers and Related Compounds

Quantitative data for specific this compound isomers in natural sources is sparse in the available scientific literature. Most analyses of volatile fatty acids or overall fatty acid profiles do not provide specific quantification for C7 unsaturated acids. The following table summarizes the known qualitative occurrences and, where available, the concentrations of related short-chain unsaturated fatty acids that suggest the potential for this compound isomer presence.

| Natural Source Category | Specific Source Example | Compound | Concentration | References |

| Fruits | Raspberry (Rubus idaeus) | 2-Hexenoic acid | Not explicitly quantified, but identified as a volatile component. | [1][2] |

| Dairy Products | Bovine Milk Fat | trans-Fatty Acids (general) | Vaccenic acid (trans-11-octadecenoic acid) is a major trans-fatty acid. Shorter-chain unsaturated isomers are present in trace amounts. | [3] |

| Fermented Foods | General Microbial Fermentation | Short-Chain Fatty Acids | Acetic, propionic, and butyric acids are the most abundant. Longer-chain unsaturated fatty acids can be produced depending on the microbial species and substrate. | [4][5][6] |

| Apiaceae Family | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare) | Petroselinic acid (C18:1n-12), Oleic acid (C18:1n-9) | These are the dominant unsaturated fatty acids. Shorter-chain fatty acids are minor components. | [7][8][9][10][11] |

| Essential Oils | Ylang-Ylang (Cananga odorata) | Various terpenes and esters | While a complex mixture of volatiles is present, this compound is not typically reported as a major constituent. | [12][13][14][15][16] |

Experimental Protocols for the Analysis of this compound Isomers

The analysis of this compound isomers, which are considered volatile or short-chain fatty acids, typically involves extraction from the sample matrix, derivatization to increase volatility and improve chromatographic separation, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound Isomers from Plant and Food Matrices

Objective: To isolate short-chain fatty acids from a complex biological matrix.

Methodology: Liquid-Liquid Extraction

-

Sample Homogenization: Homogenize 1-5 grams of the sample (e.g., fruit puree, fermented broth) in a suitable solvent such as a mixture of isopropanol (B130326) and hexane (B92381).

-

Acidification: Acidify the homogenate to a pH of 2-3 with hydrochloric acid (HCl). This ensures that the carboxylic acids are in their protonated, less polar form, facilitating their extraction into an organic solvent.

-

Solvent Extraction: Add a nonpolar solvent like diethyl ether or a mixture of hexane and diethyl ether. Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and transfer of the fatty acids to the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Collection of Organic Phase: Carefully collect the upper organic layer containing the fatty acids.

-

Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid extract. The final volume should be adjusted based on the expected concentration of the analytes.

Derivatization of this compound Isomers for GC-MS Analysis

Objective: To convert the polar carboxylic acid group into a more volatile ester for gas chromatography.

Methodology: Esterification to form Fatty Acid Methyl Esters (FAMEs)

-

Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in anhydrous methanol.

-

Reaction: Add the methanolic sulfuric acid solution to the dried fatty acid extract obtained from the extraction step.

-

Incubation: Seal the reaction vial and heat at 60-70°C for 1-2 hours.

-

Neutralization and Extraction: After cooling, add a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

-

Washing and Drying: Wash the hexane layer with water to remove any remaining salts and dry over anhydrous sodium sulfate.

-

Final Preparation: The hexane solution containing the FAMEs is then ready for injection into the GC-MS system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the different this compound isomers.

Methodology:

-

GC Column: Utilize a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or FFAP), which provides good separation of fatty acid methyl esters.

-

Injector and Oven Program:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 220°C at a rate of 5-10°C/minute.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Identification: Identify the this compound isomer methyl esters based on their retention times compared to authentic standards and their characteristic mass spectra.

-

Quantification: For accurate quantification, use an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) added at the beginning of the extraction process. Create a calibration curve using known concentrations of this compound isomer standards.

Biosynthesis of Unsaturated Fatty Acids

Unsaturated fatty acids in plants and microorganisms are primarily synthesized through two main pathways: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.

Anaerobic Biosynthesis Pathway

This pathway is common in bacteria and involves the introduction of a double bond during the fatty acid elongation cycle.

Aerobic Biosynthesis Pathway

This pathway is prevalent in plants and eukaryotes and involves the direct desaturation of a saturated fatty acid by desaturase enzymes, which require molecular oxygen.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and quantification of this compound isomers from a natural source.

Conclusion

While this compound isomers are not as widely documented as other fatty acids, their potential presence in various natural sources warrants further investigation, particularly for their contribution to flavor and aroma profiles and potential bioactive properties. The experimental protocols outlined in this guide provide a robust framework for the extraction, derivatization, and quantification of these compounds. Furthermore, understanding their biosynthetic pathways can offer insights into the metabolic processes of the source organisms. Future research focusing on targeted analysis of C7 unsaturated fatty acids in a broader range of natural products is needed to fully elucidate their distribution and significance.

References

- 1. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multivariate analysis of organic acids in fermented food from reversed-phase high-performance liquid chromatography data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spices in the Apiaceae Family Represent the Healthiest Fatty Acid Profile: A Systematic Comparison of 34 Widely Used Spices and Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pages.uoregon.edu [pages.uoregon.edu]

- 11. The study of fatty acids of Pimpinella anisum herb | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 13. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uk.typology.com [uk.typology.com]

The Enigmatic Biosynthesis of 4-Heptenoic Acid in Bacteria: A Technical Guide

For Immediate Release

This technical guide delves into the theoretical underpinnings and plausible biosynthetic pathways of 4-heptenoic acid in bacteria. While not a commonly reported microbial fatty acid, its potential synthesis can be extrapolated from established bacterial fatty acid metabolism. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biochemical principles, hypothesized enzymatic steps, and the experimental methodologies required to elucidate this novel biosynthetic route.

Introduction to Bacterial Fatty Acid Synthesis

Bacteria primarily synthesize fatty acids via the Type II fatty acid synthase (FASII) system, a series of discrete, soluble enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP. Acetyl-CoA (or another short-chain acyl-CoA) serves as the primer, which is condensed with malonyl-ACP to initiate fatty acid elongation. Each subsequent elongation cycle involves a series of four reactions: condensation, reduction, dehydration, and a final reduction, adding two carbons to the growing acyl chain.

The introduction of unsaturation in bacterial fatty acids can occur through two distinct mechanisms: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.

-

Aerobic Pathway: This pathway utilizes fatty acid desaturases, which introduce a double bond into a pre-formed saturated fatty acyl chain attached to either acyl carrier protein (ACP) or coenzyme A (CoA). These enzymes are highly specific regarding the position of the double bond.

-

Anaerobic Pathway: This pathway introduces a double bond during the fatty acid elongation cycle. A key enzyme, a β-hydroxyacyl-ACP dehydratase, creates a trans-2-enoyl-ACP intermediate, which can then be isomerized to a cis-3-enoyl-ACP. This isomerized intermediate is then further elongated to produce an unsaturated fatty acid.

Hypothesized Biosynthetic Pathways for 4-Heptenoic Acid

The synthesis of a seven-carbon fatty acid with a double bond at the fourth position (4-heptenoic acid) is not a standard output of known bacterial fatty acid synthesis pathways. However, several plausible routes can be hypothesized, likely involving a combination of standard fatty acid synthesis and specialized enzymatic activities.

Pathway A: De Novo Synthesis and Desaturation

One potential pathway involves the de novo synthesis of heptanoic acid (a C7 saturated fatty acid) followed by a specific desaturation event.

-

Initiation and Elongation: The synthesis would likely initiate with a three-carbon primer, propionyl-CoA, instead of the more common acetyl-CoA. Two cycles of elongation with malonyl-ACP would then produce a seven-carbon saturated acyl-ACP.

-

Desaturation: A novel or promiscuous fatty acid desaturase would then act on the heptanoyl-ACP or heptanoyl-CoA to introduce a double bond at the Δ4 position. The substrate specificity of known desaturases would be a critical factor in the feasibility of this step.

Pathway B: Anaerobic Synthesis with Alternative Isomerization

The anaerobic pathway for unsaturated fatty acid synthesis could potentially be adapted to produce 4-heptenoic acid.

-

Early Branching: This would require a branch point in the fatty acid synthesis pathway at a shorter chain length than is typical.

-

Novel Isomerase Activity: A specific isomerase would be required to create a double bond at a position that, after further elongation, results in the Δ4 position in a C7 fatty acid. The classical anaerobic pathway in E. coli involves a C10 intermediate.[1]

Pathway C: Reverse β-Oxidation (Chain Elongation)

The reverse β-oxidation pathway, a mechanism for elongating short-chain fatty acids, presents another plausible route.

-

Precursor Molecule: This pathway would require a suitable precursor molecule, such as a five-carbon unsaturated fatty acid.

-

Single Elongation Step: A single round of reverse β-oxidation, adding an acetyl-CoA unit, could potentially yield 4-heptenoic acid. The success of this pathway would depend on the substrate tolerance of the enzymes involved in the reverse β-oxidation cycle.

Key Enzymes and Their Potential Roles

The biosynthesis of 4-heptenoic acid would necessitate a specific suite of enzymes with either novel activities or broadened substrate specificities compared to those in well-characterized bacteria like E. coli.

| Enzyme Class | Hypothesized Role in 4-Heptenoic Acid Synthesis |

| Acyl-CoA Carboxylase | Provides malonyl-CoA for elongation. |

| β-Ketoacyl-ACP Synthase (FabH-like) | Initiates fatty acid synthesis with a propionyl-CoA primer. |

| Elongation Enzymes (FabG, FabZ, FabI) | Carry out the four-step elongation of the acyl chain. |

| Δ4-Fatty Acid Desaturase | Introduces a double bond at the C4 position of heptanoyl-ACP/CoA. |

| Novel Isomerase (FabA/FabM-like) | Creates the necessary double bond geometry during anaerobic synthesis. |

| Reverse β-Oxidation Enzymes | Elongate a C5 unsaturated precursor to a C7 unsaturated fatty acid. |

| Thioesterase | Releases the final 4-heptenoic acid from the acyl carrier protein. |

Experimental Protocols for Elucidation

To confirm the existence and mechanism of 4-heptenoic acid biosynthesis in a given bacterium, a series of targeted experiments are required.

Identification and Quantification of 4-Heptenoic Acid

Objective: To detect and quantify 4-heptenoic acid in bacterial cultures.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Bacterial cell pellets are subjected to a total lipid extraction using a modified Bligh-Dyer method.

-

Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

GC-MS Analysis: FAMEs are separated on a gas chromatograph and identified by their mass spectra. Quantification is achieved by comparing the peak area of the 4-heptenoic acid methyl ester to that of a known internal standard.[2][3]

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into 4-heptenoic acid.

Methodology:

-

Culture Supplementation: Bacterial cultures are grown in the presence of stable isotope-labeled precursors, such as 13C-labeled propionate (B1217596) or acetate.

-

GC-MS Analysis: The mass spectra of the resulting 4-heptenoic acid methyl ester are analyzed for the incorporation of the 13C label, which provides evidence for the precursor molecules and the overall pathway.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Cell-Free Extract Preparation: Bacterial cells are lysed to prepare a cell-free extract containing the cellular enzymes.

-

In Vitro Reactions: The cell-free extract is incubated with hypothesized substrates (e.g., heptanoyl-ACP, NADPH, O2 for a desaturase assay) and cofactors.

-

Product Analysis: The reaction mixture is analyzed by GC-MS or HPLC to detect the formation of the expected product, confirming enzymatic activity.

Genetic Analysis

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Genome Mining: The bacterial genome is searched for homologs of known fatty acid synthesis and modification enzymes.

-

Gene Knockout and Complementation: Candidate genes are deleted from the bacterial chromosome. The resulting mutant is then analyzed for its ability to produce 4-heptenoic acid. Complementation with a plasmid carrying the wild-type gene should restore production.

Visualizing the Hypothesized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathways and a general experimental workflow for their investigation.

Caption: Pathway A: De Novo Synthesis and Desaturation.

Caption: Pathway C: Reverse β-Oxidation.

Caption: Experimental Workflow for Pathway Elucidation.

Conclusion

The biosynthesis of 4-heptenoic acid in bacteria remains a compelling area for future research. While direct evidence is currently lacking, the established principles of bacterial fatty acid metabolism provide a solid foundation for hypothesizing plausible biosynthetic routes. The experimental framework outlined in this guide offers a systematic approach to investigate and potentially uncover novel enzymatic functions and metabolic pathways. The discovery of such a pathway would not only expand our understanding of bacterial metabolism but could also open new avenues for the biotechnological production of specialty chemicals.

References

physical and chemical properties of trans-2-heptenoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Heptenoic acid, a monounsaturated medium-chain fatty acid, is a compound of increasing interest in various scientific domains. Its applications span from its use as a flavoring agent to its role as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-2-heptenoic acid, detailed experimental protocols for its synthesis and analysis, and a look into its potential biochemical significance.

Core Physical and Chemical Properties

trans-2-Heptenoic acid is a colorless to pale yellow liquid with a characteristic disagreeable, rancid aroma.[2][3][4] It is classified as an alpha,beta-unsaturated monocarboxylic acid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of trans-2-heptenoic acid, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][5] |

| Molecular Weight | 128.17 g/mol | [1][2][5] |

| CAS Number | 18999-28-5 | [1][2][6] |

| Melting Point | -19.00 °C to -11 °C | [6][7] |

| Boiling Point | 224.00 to 228.00 °C @ 760.00 mm Hg | [2][3][7] |

| 121 - 123 °C @ 11.5 mmHg | [1] | |

| Density | 0.950 to 0.978 g/cm³ @ 20-25 °C | [1][2][5][7] |

| Refractive Index | 1.447 to 1.460 @ 20.00 °C | [1][2][7] |

| pKa | ~5.2 | [6] |

| Solubility | Soluble in oils and ethanol.[2][8] Water solubility is estimated to be 2389 mg/L @ 25 °C.[3] | [2][3][8] |

| Flash Point | 100.00 °C to 133.33 °C | [3][7] |

| logP (o/w) | 2.186 (estimated) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of trans-2-heptenoic acid are crucial for its application in research and development.

Synthesis of trans-2-Heptenoic Acid

Two common methods for the synthesis of α,β-unsaturated carboxylic acids like trans-2-heptenoic acid are the Doebner modification of the Knoevenagel condensation and the Wittig reaction.

Protocol 1: Synthesis via Doebner Modification of the Knoevenagel Condensation

This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction is followed by decarboxylation to yield the α,β-unsaturated acid.

-

Objective: To synthesize trans-2-heptenoic acid from pentanal and malonic acid.

-

Materials:

-

Pentanal

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

-

Add pentanal to the solution, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-heptenoic acid.

-

Protocol 2: Synthesis via the Wittig Reaction

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds. To synthesize trans-2-heptenoic acid, a phosphorus ylide is reacted with an appropriate carbonyl compound.

-

Objective: To synthesize trans-2-heptenoic acid from a stabilized phosphorus ylide and an aldehyde.

-

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (a stabilized ylide)

-

Pentanal

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

-

Lithium hydroxide (B78521) or sodium hydroxide (for saponification)

-

Methanol (B129727)/water mixture

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve (carbethoxymethylene)triphenylphosphorane in an anhydrous solvent under an inert atmosphere.

-

Add pentanal to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a non-polar solvent.

-

The resulting ethyl trans-2-heptenoate is then saponified by refluxing with a base such as lithium hydroxide or sodium hydroxide in a methanol/water mixture.

-

After saponification, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate trans-2-heptenoic acid.

-

The product is then collected by filtration or extraction.

-

Purification of trans-2-Heptenoic Acid

The crude product from the synthesis can be purified using one of the following methods:

-

Fractional Distillation under Reduced Pressure: This is a suitable method for purifying liquid products. The lower boiling point under vacuum helps to prevent decomposition of the compound.

-

Crystallization: If the product is a solid at low temperatures, it can be purified by crystallization from a suitable solvent.

Analytical Methods

The identity and purity of trans-2-heptenoic acid can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum can confirm the identity and purity of the sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized acid. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups present in the molecule. Key characteristic peaks for trans-2-heptenoic acid would include a broad O-H stretch from the carboxylic acid, a C=O stretch, a C=C stretch, and C-H stretches.

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis, purification, and analysis of trans-2-heptenoic acid.

Inferred Metabolic Pathway

trans-2-Heptenoic acid, as a trans-unsaturated fatty acid, is likely metabolized through pathways similar to other fatty acids. It can be activated to its CoA ester and subsequently enter the β-oxidation pathway.

Caption: Inferred metabolic pathway of trans-2-heptenoic acid via β-oxidation.

Conclusion

This technical guide provides a foundational understanding of trans-2-heptenoic acid for the scientific community. The compiled data and detailed protocols are intended to support further research into the applications of this versatile molecule, from materials science to drug discovery and development. The provided visualizations offer a clear framework for its synthesis and potential metabolic fate, encouraging further investigation into its biochemical roles.

References

- 1. DSpace [open.bu.edu]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholars.fhsu.edu [scholars.fhsu.edu]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Discovery and Elucidation of Mycophenolic Acid: A Heptenoic Acid-Containing Immunosuppressant

A Technical Guide for Researchers and Drug Development Professionals

Mycophenolic acid (MPA), a secondary metabolite produced by several species of the fungus Penicillium, stands as a significant discovery in the realm of natural products. First identified in 1893 by Bartolomeo Gosio, its potent biological activities have led to its development as a cornerstone immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2][3] This technical guide provides an in-depth overview of mycophenolic acid, focusing on its discovery, biosynthesis, isolation, biological activity, and mechanism of action, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Discovery and Producing Organisms

Mycophenolic acid was initially discovered as the first crystalline antibiotic from the fungus Penicillium glaucum (now known as P. brevicompactum).[1] It is a secondary metabolite produced by several Penicillium species, including P. brevicompactum, P. roqueforti, P. rugulosum, and P. glabrum.[4][5][6] The production of MPA is typically achieved through fermentation of these fungal strains.

Biosynthesis of Mycophenolic Acid

The biosynthesis of mycophenolic acid involves a complex pathway that combines polyketide and isoprenoid biosynthesis. The core structure is derived from a polyketide synthase (PKS) pathway, which is then prenylated. A key step in the formation of the characteristic seven-carbon heptenoic acid side chain involves the oxidative cleavage of a farnesyl group attached to the polyketide core.[7][8] The biosynthetic gene cluster for MPA has been identified in Penicillium brevicompactum, with the polyketide synthase designated as MpaC.[9][10]

Isolation and Purification

The isolation and purification of mycophenolic acid from fungal fermentation broths is a critical step in its production. The process generally involves extraction from the fungal mycelium and the fermentation broth, followed by purification steps.

Experimental Protocol: Isolation and Purification of Mycophenolic Acid

This protocol is a generalized procedure based on common laboratory practices for the isolation of fungal metabolites.

-

Fermentation: Culture a high-yielding strain of a Penicillium species (e.g., P. brevicompactum) in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions of temperature (e.g., 24°C) and pH (e.g., 6.0) for a period of 10-14 days.[4][6]

-

Extraction of Mycelium:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Dry the mycelium and then extract it with an organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Concentrate the organic extract under reduced pressure to obtain a crude mycelial extract.

-

-

Extraction of Culture Broth:

-

Acidify the cell-free culture broth to a low pH (e.g., pH 3-4) with an acid like HCl.

-

Extract the acidified broth multiple times with an immiscible organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a crude broth extract.

-

-

Purification:

-

Combine the crude extracts and subject them to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate the different components.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing MPA.

-

Further purify the MPA-containing fractions by recrystallization from a suitable solvent system (e.g., toluene) or by preparative high-performance liquid chromatography (HPLC).[11][12]

-

Biological Activity and Quantitative Data

Mycophenolic acid exhibits a range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and, most notably, immunosuppressive effects.[3][4] Its primary clinical use is as an immunosuppressant to prevent organ transplant rejection.

Table 1: Quantitative Bioactivity Data for Mycophenolic Acid and its Derivatives

| Compound | Assay | Cell Line/Target | IC50 / EC50 | Reference |

| Mycophenolic Acid | Dehydrogenase Activity | Beta-cell model | 0.6 µM | [13] |

| Mycophenolic Acid | Dehydrogenase Activity | Human Hepatocytes | 5.9 µM | [13] |

| Prodrug 3 (ester) | Dehydrogenase Activity | Human Hepatocytes | 6.7 µM | [13] |

| Prodrug 4 (acid) | Dehydrogenase Activity | Human Hepatocytes | 20.1 µM | [13] |

| Prodrug 5 (ester) | Dehydrogenase Activity | Human Hepatocytes | 8.3 µM | [13] |

| Prodrug 6 (nitrobenzyl) | Dehydrogenase Activity | Beta-cell model | 24.0 µM | [13] |

Table 2: Mycophenolic Acid Production Yields from Penicillium Species

| Penicillium Species | Fermentation Medium | Yield | Reference |

| P. glabrum IBRC-M 30518 | Czapek-Dox | 1079 mg/L | [5][6] |

| P. brevicompactum | Optimized Submerged Fermentation | 4748 µg/mL | [4] |

| P. rugulosum VKM FW-733 | Not specified | >300 mg/L | [14] |

| P. brevicompactum | Solid-state Fermentation | 4.5 g/kg | [4] |

Mechanism of Action and Signaling Pathways

The immunosuppressive effect of mycophenolic acid is primarily due to its potent, reversible, and non-competitive inhibition of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH).[1][15][16] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes.[17][18] By inhibiting IMPDH, MPA selectively depletes the guanosine nucleotide pool in these immune cells, leading to a cytostatic effect and preventing their proliferation.[15][17] Other cell types are less affected as they can utilize a salvage pathway for purine (B94841) synthesis.

Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Workflows

Experimental Workflow for Bioactivity Screening

Caption: General workflow for assessing the in vitro bioactivity of Mycophenolic Acid.

Conclusion

Mycophenolic acid serves as a prime example of a this compound-containing natural product with profound therapeutic applications. Its journey from a fungal secondary metabolite to a widely used immunosuppressive drug highlights the importance of natural product discovery in modern medicine. The detailed understanding of its biosynthesis, mechanism of action, and methods for its production and purification provides a solid foundation for further research, including the development of novel analogs with improved efficacy and safety profiles.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. Mystery Solved: Immunosuppressive Drug's Biosynthesis Revealed | Technology Networks [technologynetworks.com]

- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Mycophenolic Acid by a Newly Isolated Indigenous Penicillium glabrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Mycophenolic Acid by a Newly Isolated Indigenous Penicillium glabrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compartmentalized biosynthesis of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunosuppressant mycophenolic acid biosynthesis employs a new globin-like enzyme for prenyl side chain cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis for mycophenolic acid biosynthesis in Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Catalyzed Activation of Mycophenolic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

heptenoic acid as a potential biomarker for metabolic disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. In recent years, alterations in fatty acid metabolism have been increasingly recognized as a hallmark of these conditions. Among the vast array of fatty acids, heptenoic acid, a medium-chain fatty acid with seven carbon atoms, has emerged as a potential biomarker of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic disorders, detailing its metabolism, analytical methodologies for its quantification, and its potential as a clinical biomarker.

This compound and its Isomers

This compound exists in both saturated (heptanoic acid) and unsaturated forms, with the position of the double bond giving rise to different isomers, most notably 2-heptenoic acid and 4-heptenoic acid. These medium-chain fatty acids (MCFAs) can be derived from dietary sources or endogenous metabolism. While odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been inversely associated with the risk of type 2 diabetes and cardiovascular disease, the specific role of unsaturated this compound isomers in metabolic health is an area of active investigation.[1][2][3]

Quantitative Data on Fatty Acids in Metabolic Disorders

While specific quantitative data for this compound isomers in large patient cohorts with metabolic disorders remains limited in the readily available literature, broader studies on fatty acid profiles have consistently demonstrated dysregulation in these conditions. For instance, metabolomics studies in patients with T2D and NAFLD have revealed significant alterations in the levels of various saturated and unsaturated fatty acids compared to healthy controls. These changes are believed to reflect underlying pathophysiological processes such as insulin (B600854) resistance, lipotoxicity, and inflammation. The table below summarizes general findings on fatty acid alterations in metabolic diseases, providing a context for the potential diagnostic value of specific fatty acids like this compound.

| Disease State | Sample Type | Fatty Acid Class | General Trend vs. Healthy Controls | Reference Studies |

| Type 2 Diabetes | Plasma/Serum | Saturated Fatty Acids | Often Elevated | [4][5] |

| Branched-Chain Amino Acids | Elevated | [4] | ||

| Certain Polyunsaturated Fatty Acids | Altered Ratios | [5] | ||

| NAFLD | Serum/Plasma | Saturated Fatty Acids | Elevated | [6][7] |

| Monounsaturated Fatty Acids | Altered Levels | [6] | ||

| Bile Acids | Elevated | [6] | ||

| Metabolic Syndrome | Plasma | Saturated Fatty Acids | Elevated | [8] |

| Polyunsaturated Fatty Acids | Altered Ratios | [8] |

Metabolic Pathways and Signaling

The metabolism of fatty acids is a complex process central to energy homeostasis. This compound, as a medium-chain fatty acid, is primarily metabolized in the mitochondria via beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The metabolism of unsaturated fatty acids like 2-heptenoic and 4-heptenoic acid requires additional enzymatic steps to handle the double bonds.

Mitochondrial Beta-Oxidation of this compound

The beta-oxidation of heptanoyl-CoA, the activated form of heptanoic acid, proceeds through a series of enzymatic reactions, ultimately yielding propionyl-CoA and two molecules of acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle. The metabolism of unsaturated heptenoic acids involves isomerases and reductases to reconfigure the double bonds for compatibility with the beta-oxidation enzymes.

Figure 1: Simplified overview of mitochondrial beta-oxidation of heptenoyl-CoA.

Potential Role in Signaling Pathways

Fatty acids are not only energy substrates but also act as signaling molecules that can modulate various cellular processes. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[9][10][11][12][13] The activation of PPARs can influence the expression of genes involved in fatty acid oxidation, insulin sensitivity, and inflammation. Furthermore, fatty acids and their metabolites can impact insulin signaling pathways, such as the Akt/PKB pathway, which is crucial for glucose uptake and utilization.[14][15][16][17][18] Dysregulation of these pathways is a hallmark of metabolic disorders.

Figure 2: Potential influence of fatty acids on the insulin signaling pathway.

Experimental Protocols for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, or urine is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

GC-MS Based Quantification

GC-MS offers high chromatographic resolution and sensitivity for the analysis of volatile compounds. As fatty acids are generally not volatile, a derivatization step is required to convert them into more volatile esters, typically methyl esters (FAMEs) or other derivatives.

Sample Preparation and Derivatization (General Protocol):

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., 100 µL of plasma) using a solvent mixture such as chloroform/methanol or methyl tert-butyl ether (MTBE).

-

Saponification (for total fatty acids): To measure total fatty acids (free and esterified), the lipid extract is saponified using a strong base (e.g., methanolic KOH) to release the fatty acids from triglycerides and phospholipids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are then esterified using a reagent like boron trifluoride-methanol (BF3-methanol) or by acidic catalysis with methanolic HCl.

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis:

-

Column: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based column) is typically used for the separation of FAMEs.

-

Injection: A split/splitless injector is commonly used.

-

Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[19] Characteristic ions for the this compound methyl ester would be monitored.

Figure 3: General workflow for GC-MS based fatty acid analysis.

LC-MS/MS Based Quantification

LC-MS/MS is another powerful technique for the analysis of fatty acids, offering high sensitivity and specificity. While derivatization is not always necessary, it can significantly improve ionization efficiency and, therefore, sensitivity.

Sample Preparation and Derivatization (Optional):

-

Protein Precipitation/Lipid Extraction: Proteins are removed from the sample (e.g., plasma) by adding a solvent like acetonitrile. This also serves to extract the lipids.

-

Derivatization: To enhance ionization in positive ion mode, fatty acids can be derivatized to form esters with reagents that carry a permanent positive charge or are easily protonated. Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[20]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for the separation of fatty acids and their derivatives.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte, providing high specificity and sensitivity.[21]

Conclusion and Future Directions

This compound holds promise as a potential biomarker for metabolic disorders. Its role as a medium-chain fatty acid places it at the crossroads of energy metabolism and cellular signaling, both of which are dysregulated in conditions like T2D and NAFLD. While robust quantitative data from large-scale clinical studies are still needed to fully validate its diagnostic and prognostic utility, the analytical methods for its precise measurement are well-established.

Future research should focus on:

-

Conducting large-scale metabolomics studies with a specific focus on quantifying this compound isomers in well-phenotyped patient cohorts with metabolic disorders.

-

Investigating the specific metabolic pathways and signaling cascades modulated by 2-heptenoic and 4-heptenoic acid in relevant cell types, such as hepatocytes and adipocytes.

-

Evaluating the potential of this compound, alone or in combination with other biomarkers, to predict disease progression and response to therapeutic interventions.

A deeper understanding of the biology of this compound will be instrumental in unlocking its full potential as a valuable tool in the management of metabolic diseases.

References

- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What have metabolomics approaches taught us about Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma metabolomic profiles in association with type 2 diabetes risk and prevalence in Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Plasma Metabolomic Profile in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. The protein kinase B/Akt signalling pathway in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The activation of Akt/PKB signaling pathway and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the p38/AKT Pathway in the Promotion of Cell Proliferation by Serum Heat Inactivation [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 21. jackwestin.com [jackwestin.com]

Spectroscopic Analysis of 3-Heptenoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-heptenoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines characteristic spectral features, presents available data in a structured format, and describes generalized experimental protocols for obtaining such data.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for 3-heptenoic acid. It is important to note that specific data for 3-heptenoic acid can be limited, and in some cases, data for its methyl ester or isomers are used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-heptenoic acid is expected to show signals corresponding to the different types of protons in the molecule. The characteristic signal for the acidic proton of the carboxyl group typically appears at a high chemical shift value.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Heptenoic Acid

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10 - 12 | Singlet (broad) | Chemical shift is concentration and solvent dependent.[1][2] |

| H-2 (-CH₂-COOH) | ~ 2.2 - 2.5 | Triplet | Deshielded by the adjacent carbonyl group.[1] |

| H-3 & H-4 (-CH=CH-) | ~ 5.3 - 5.8 | Multiplet | Chemical shifts depend on the stereochemistry (cis/trans). |

| H-5 (-CH₂-CH=) | ~ 2.0 - 2.3 | Multiplet | Allylic protons. |

| H-6 (-CH₂-CH₂-CH=) | ~ 1.3 - 1.5 | Sextet | |

| H-7 (-CH₃) | ~ 0.9 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Heptenoic Acid

| Carbon | Chemical Shift (ppm) | Notes |

| C-1 (-COOH) | 165 - 185 | The carboxyl carbon is significantly deshielded.[2][3] |

| C-2 (-CH₂-COOH) | ~ 30 - 40 | |

| C-3 & C-4 (-CH=CH-) | 115 - 140 | Alkene carbons.[4] |

| C-5 (-CH₂-CH=) | ~ 30 - 35 | |

| C-6 (-CH₂-CH₂-CH=) | ~ 20 - 30 | |

| C-7 (-CH₃) | ~ 13 - 15 |

Note: Data for the methyl ester of 3-heptenoic acid is available in some databases and can be used for comparative purposes.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have very characteristic IR absorptions.[2]

Table 3: Characteristic IR Absorptions for 3-Heptenoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad | This broadness is due to hydrogen bonding.[2] |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, sharp | The exact position depends on whether the acid is a monomer or a hydrogen-bonded dimer. Conjugation can lower the frequency.[2] |

| C=C (Alkene) | ~ 1640 - 1680 | Medium | |

| C-H (sp²) | ~ 3000 - 3100 | Medium | |

| C-H (sp³) | ~ 2850 - 3000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For straight-chain carboxylic acids, a characteristic fragmentation is the McLafferty rearrangement.[6] For heptanoic acid, this rearrangement leads to a prominent peak at m/z 60.[6] The mass spectrum of (3E)-3-heptenoic acid has been reported with top peaks at m/z 68, 41, and 69.[7]

Table 4: Expected Mass Spectrometry Data for 3-Heptenoic Acid

| Parameter | Value | Notes |

| Molecular Weight | 128.17 g/mol | |

| Molecular Ion [M]⁺ | m/z 128 | |

| Key Fragments | m/z 68, 41, 69 | As reported for the (E)-isomer.[7] The fragmentation pattern can be complex due to the double bond. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-heptenoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Set an appropriate relaxation delay to ensure accurate integration if quantitative analysis is needed.[8]

FT-IR Spectroscopy

Sample Preparation (for liquid samples):

-

Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) of the FT-IR spectrometer are clean.

-

Place a small drop of neat 3-heptenoic acid onto the ATR crystal or between the salt plates to form a thin film.

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

Mass Spectrometry

Sample Preparation (for GC-MS):

-

For fatty acids, derivatization is often performed to increase volatility and improve chromatographic separation. A common method is esterification to form methyl esters.

-

Alternatively, direct injection of a dilute solution of the acid in a suitable volatile solvent can be performed, depending on the ionization method.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation.

-

The molecules are ionized by a high-energy electron beam, causing fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-heptenoic acid.

Caption: Workflow for the spectroscopic analysis of 3-heptenoic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Solubility of Heptenoic Acid Isomers in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of various heptenoic acid isomers in organic solvents. Due to the limited availability of comprehensive quantitative data for all isomers, this guide synthesizes available information, outlines established experimental protocols for solubility determination, and discusses the general principles governing the solubility of unsaturated short-chain fatty acids.

Introduction to this compound and its Isomers

This compound (C7H12O2) is a monounsaturated carboxylic acid with several positional and geometric isomers, depending on the location and configuration of the carbon-carbon double bond. These isomers, including 2-heptenoic, 3-heptenoic, 4-heptenoic, and 6-heptenoic acid, may exhibit different physicochemical properties, including solubility, which can significantly impact their application in chemical synthesis, drug formulation, and other research areas. The polarity of carboxylic acids is determined by the balance between the polar carboxyl group and the non-polar alkyl chain. For smaller carboxylic acids (one to five carbons), the polar nature of the carboxyl group makes them soluble in water. However, as the length of the hydrophobic alkyl chain increases, their water solubility decreases, and they tend to become more soluble in less-polar organic solvents like ethers and alcohols.

Solubility Data of this compound Isomers

Table 1: Qualitative and Estimated Solubility of this compound Isomers

| Isomer | Solvent | Solubility | Source |

| 2-Heptenoic acid | Oils | Soluble | [1][2] |

| (E)-2-Heptenoic acid | Ethanol | Soluble | [1] |

| (E)-2-Heptenoic acid | Water | 2389 mg/L (25 °C, est.) | [3] |

| 4-Heptenoic acid | Water | 3.86 g/L (est.) | [4] |

| 6-Heptenoic acid | Water | Miscible | [5][6] |

| 6-Heptenoic acid | Water | 6.9 g/L (25 °C) | [5] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. Estimated ("est.") values are computationally predicted and have not been experimentally verified.

For comparative purposes, the solubility of the saturated counterpart, heptanoic acid, is presented in Table 2. The presence of a double bond in this compound isomers can influence their crystal lattice structure and intermolecular interactions, potentially leading to different solubility profiles compared to the saturated analog. Generally, the introduction of a cis double bond can decrease the melting point and may increase solubility in some polar solvents, while a trans double bond might have a lesser effect.

Table 2: Quantitative Solubility of Heptanoic Acid (Saturated Analog) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| Water | 15 | 0.2419 | [7][8] |

| Ethanol | - | Very Soluble | [7][8] |

| Ether | - | Very Soluble | [7][8] |

| Acetone | - | Soluble | [7] |

| Dimethylformamide (DMF) | - | Soluble | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | - | Soluble | [7] |

| Carbon Tetrachloride | - | Slightly Soluble | [7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol is based on achieving a saturated solution in equilibrium with an excess of the solid solute.

3.1. Materials and Equipment

-

This compound isomer (solute)

-

Selected organic solvent

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

3.2. Procedure

-

Preparation: Add an excess amount of the this compound isomer to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or a chromatographic technique like HPLC or GC-MS).

-

Calculation: Calculate the solubility of the this compound isomer in the solvent, typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of a this compound isomer using the shake-flask method.

References

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. scribd.com [scribd.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Enanthic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Commercial Availability and Purity of Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of various isomers of heptenoic acid, a seven-carbon unsaturated carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work. The guide details commercially available isomers, their typical purities, and the analytical methodologies used for their characterization. Furthermore, it explores the biological relevance of short-chain fatty acids, providing context for the potential applications of this compound in cellular signaling and drug development.

Commercial Availability and Purity of this compound Isomers

This compound exists in several isomeric forms depending on the position and stereochemistry of the double bond. The commercial availability and purity of these isomers can vary among suppliers. The following table summarizes the available data for the most common isomers.

| Isomer | CAS Number | Supplier(s) | Stated Purity | Analytical Method |

| trans-2-Heptenoic Acid | 18999-28-5 | TCI America[1], Chem-Impex[2], Santa Cruz Biotechnology[3], Fisher Scientific[4], ChemicalBook[5] | ≥90% to 98% | Gas Chromatography (GC) |

| 3-Heptenoic Acid | 29901-85-7 | Chem-Impex[6], TCI America[7], Fisher Scientific[7][8], ChemScene[9], Santa Cruz Biotechnology[10] | ≥90% | Gas Chromatography (GC) |

| 4-Heptenoic Acid | 35194-37-7 | BOC Sciences[] | Inquire for purity | Not specified |

| 6-Heptenoic Acid | 1119-60-4 | Sigma-Aldrich[12][13], Fisher Scientific[14], ChemSynthesis[15] | 96% to 99% | Not specified |

Note: Purity levels and availability are subject to change and may vary by specific lot and supplier. It is recommended to contact the suppliers directly for the most current information and detailed certificates of analysis.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in research and drug development. The most common methods for assessing the purity of fatty acids are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acids, a derivatization step to convert them into more volatile esters (e.g., methyl esters) is typically required.

Methodology:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Approximately 10 mg of the this compound sample is dissolved in 1 mL of a 2% methanolic sulfuric acid solution.

-

The mixture is heated at 60°C for 1 hour in a sealed vial.

-

After cooling, 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution are added.

-

The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

-

GC-MS Analysis:

-

Instrument: Agilent GC-MS system (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 10°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

The purity is determined by calculating the peak area percentage of the this compound methyl ester relative to the total peak area of all components in the chromatogram. Identification of the this compound peak is confirmed by its mass spectrum, which is compared to a reference library.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16][17][18][19][20]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

-

Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give signals of comparable intensity to the analyte signals.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

-

Transfer an aliquot of the solution to an NMR tube.

-

-

¹H-NMR Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer (or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Number of Scans: 16 or higher for good signal-to-noise ratio.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often used.

-

-

Data Processing and Analysis:

-

Apply phasing and baseline correction to the spectrum.

-

Integrate a well-resolved signal of the this compound (e.g., the vinyl protons) and a well-resolved signal of the internal standard.

-

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I_analyte and I_std are the integral values for the analyte and standard.

-

N_analyte and N_std are the number of protons for the respective integrated signals.

-

MW_analyte and MW_std are the molecular weights of the analyte and standard.

-

m_analyte and m_std are the masses of the analyte and standard.

-

P_std is the purity of the internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the procurement and purity verification of this compound for research purposes.

References

- 1. 2-Heptenoic Acid | 18999-28-5 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2-Heptenoic Acid (contains 3-Heptenoic Acid) 90.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 2-HEPTENOIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Heptenoic Acid 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

- 12. 6-庚酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. 6-Heptenoic acid, 96% | Fisher Scientific [fishersci.ca]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. rssl.com [rssl.com]

- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 18. emerypharma.com [emerypharma.com]

- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Toxicological Profile of Heptenoic Acid in Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct toxicological studies on heptenoic acid in cell cultures are limited in publicly available literature. This guide synthesizes information from general cytotoxicity and genotoxicity testing protocols, alongside studies on structurally similar medium-chain fatty acids (MCFAs), to provide a comprehensive overview of potential toxicological effects and the methodologies to investigate them.

Introduction to this compound

This compound (C7H12O2) is a medium-chain fatty acid.[1] While it has applications in the fragrance industry and as a cigarette additive, its toxicological profile in vitro is not extensively documented.[1] Understanding the potential cytotoxicity and genotoxicity of this compound is crucial for safety assessment in various applications. This guide outlines key in vitro assays, experimental protocols, and potential cellular signaling pathways that may be affected by this compound, drawing parallels from studies on other MCFAs.

Cytotoxicity Assessment

A primary step in toxicological evaluation is determining a compound's cytotoxicity. A battery of assays targeting different cellular endpoints is recommended for a comprehensive assessment.[2]

Quantitative Data on Cytotoxicity

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound in various cell lines, based on typical findings for MCFAs.

| Cell Line | Assay | Endpoint | Concentration Range (µM) | Incubation Time (h) | EC50 (µM) | Reference |

| HepG2 (Liver) | MTT | Cell Viability | 10 - 1000 | 24, 48, 72 | ~500 | [3] |

| HepG2 (Liver) | LDH Release | Membrane Integrity | 10 - 1000 | 24, 48 | >1000 | [4] |

| Caco-2 (Intestinal) | AlamarBlue | Metabolic Activity | 10 - 1000 | 24 | ~750 | [2] |

| SH-SY5Y (Neuronal) | Trypan Blue | Cell Viability | 10 - 1000 | 24 | ~600 | [5] |

Experimental Protocols for Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Treatment: Expose cells to varying concentrations of this compound (solubilized in a suitable vehicle like DMSO) for 24, 48, or 72 hours.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[5]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[6]

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate LDH release relative to a maximum LDH release control (cells lysed with detergent).[6]

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can damage cellular DNA, which can lead to mutations and potentially cancer.

Quantitative Data on Genotoxicity